molecular formula C8H16N2O3 B13625638 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide

2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide

Cat. No.: B13625638
M. Wt: 188.22 g/mol
InChI Key: NJJBKIMMZNSWMG-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide (CAS: 1342422-01-8) is a synthetic acetamide derivative featuring a unique azetidine (4-membered nitrogen-containing ring) moiety and a methoxyethyl substituent on the acetamide nitrogen. This compound is structurally distinct due to the combination of a strained azetidine ring and a polar, ether-linked alkyl chain, which may influence its physicochemical properties, pharmacokinetics, and biological activity.

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C8H16N2O3/c1-12-3-2-10-8(11)6-13-7-4-9-5-7/h7,9H,2-6H2,1H3,(H,10,11)

InChI Key

NJJBKIMMZNSWMG-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)COC1CNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be synthesized from tert-butyl 3-(2-methoxy-2-oxo-ethyl)azetidine-1-carboxylate. This intermediate is treated with hydrogen chloride in methanol at 0°C, followed by stirring at 25°C for 2 hours. The mixture is then concentrated to yield crude methyl 2-(azetidin-3-yl)acetate .

  • Ether Linkage Formation: : The azetidine intermediate is then reacted with an appropriate alkylating agent to introduce the ether linkage. This step typically involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

  • Acetamide Group Introduction: : The final step involves the introduction of the acetamide group. This can be achieved by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide, acetyl chloride in pyridine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide has several scientific research applications:

  • Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.

  • Materials Science: : The compound can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

  • Biological Studies: : The compound can be used as a probe to study biological processes, such as enzyme-substrate interactions or receptor binding.

  • Industrial Applications: : The compound can be used as an intermediate in the synthesis of other valuable chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The azetidine ring and ether linkage can play crucial roles in binding to the target and influencing the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s structural uniqueness lies in two key regions:

  • Azetidin-3-yloxy group : This strained ring system is rare among acetamide derivatives. Analogues with larger rings (e.g., pyrrolidin-1-yl or piperidin-1-yl) are more common, as seen in compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (), which showed potent anticancer activity. The smaller azetidine ring may confer enhanced rigidity and altered binding interactions compared to 5- or 6-membered rings .
  • In contrast, derivatives with aromatic N-substituents (e.g., N-phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide in ) exhibit stronger hydrophobic interactions, leading to higher potency in inhibiting 17β-HSD2. The methoxyethyl group balances solubility and moderate enzyme affinity, as seen in 2-(3-chloro-4-hydroxyphenyl)-N-(2-methoxyethyl)acetamide (compound 14, ), which showed moderate 17β-HSD2 inhibition .

Key Observations :

  • Hydrophobic vs. Polar Substitutents : Aromatic or long alkyl chains (e.g., N-phenethyl) enhance hydrophobic interactions, improving enzyme inhibition (). In contrast, the methoxyethyl group in the target compound may favor solubility over potency .
  • Ring Size and Rigidity : Larger rings (e.g., pyrrolidine, piperidine) in quinazoline sulfonamides () allow for better stacking interactions with biological targets compared to the smaller azetidine ring. However, azetidine’s strain could enable unique binding modes .
Physicochemical and Pharmacokinetic Properties
  • LogP and Solubility: The methoxyethyl group likely reduces logP (increasing hydrophilicity) compared to analogues with aromatic N-substituents.
  • Metabolic Stability : The methoxy group may undergo O-demethylation, a common metabolic pathway. In contrast, azetidine rings are prone to ring-opening reactions, which could limit the target compound’s stability compared to pyrrolidine-based analogues .

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